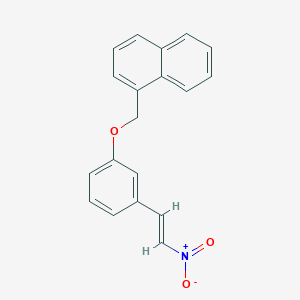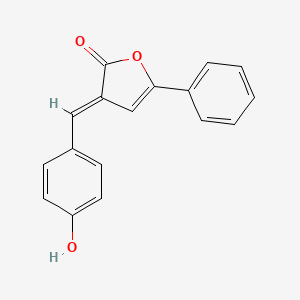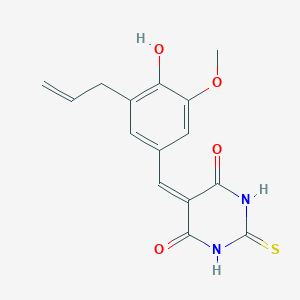![molecular formula C17H22N2O3 B5912220 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912220.png)
4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one, also known as EMD-1214063, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of chromone derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one is not fully understood. However, it has been found to act as a selective antagonist of the 5-HT6 receptor. This receptor is involved in the regulation of cognitive function, mood, and appetite. By blocking the 5-HT6 receptor, 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one may have a beneficial effect on these functions.
Biochemical and physiological effects:
4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. It has also been found to have analgesic properties and may be useful in the treatment of pain. In addition, 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one has been found to have a neuroprotective effect and may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has a short half-life and may require frequent dosing. In addition, it may have off-target effects that need to be carefully monitored.
Direcciones Futuras
There are several future directions for the study of 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one. One area of research is the development of more potent and selective 5-HT6 receptor antagonists. Another area of research is the study of the potential use of 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one may have potential applications in the field of regenerative medicine. Further research is needed to fully understand the potential therapeutic applications of 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one.
Métodos De Síntesis
The synthesis of 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one involves the reaction of 7-hydroxy-4-ethylchromen-2-one with 4-methylpiperazine and formaldehyde in the presence of a catalyst. The resulting product is then purified to obtain the final compound. The synthesis method has been optimized to yield a high purity and high yield of 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one has been found to have potential applications in the field of regenerative medicine.
Propiedades
IUPAC Name |
4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-12-10-16(21)22-17-13(12)4-5-15(20)14(17)11-19-8-6-18(2)7-9-19/h4-5,10,20H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORAZUGDTJBJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)

![methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5912150.png)

![6-(2-furylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912171.png)
![N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5912173.png)

![N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5912188.png)

![{2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5912203.png)

![methyl [7-hydroxy-4-methyl-2-oxo-8-(1-pyrrolidinylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B5912232.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5912238.png)
![4-benzyl-N-[1-(2-naphthyl)ethylidene]-1-piperazinamine](/img/structure/B5912244.png)